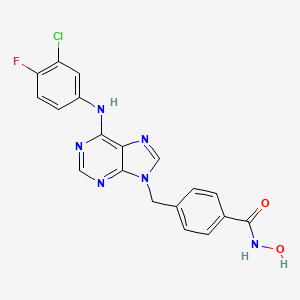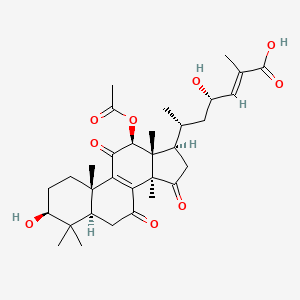
12|A-Acetoxyganoderic Acid |E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12|A-Acetoxyganoderic Acid |E is a triterpenoid compound derived from Ganoderma lucidum, commonly known as Reishi mushroom. This compound is part of a larger group of ganoderic acids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12|A-Acetoxyganoderic Acid |E typically involves the extraction of ganoderic acids from Ganoderma lucidum, followed by acetylation. The extraction process often uses solvents like ethanol or methanol under reflux conditions. The acetylation step involves reacting the extracted ganoderic acid with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar extraction and acetylation processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) may be employed to enhance yield and purity. The acetylation process is optimized for large-scale production by using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 12|A-Acetoxyganoderic Acid |E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, altering its biological properties.
Substitution: Substitution reactions, particularly at the acetoxy group, can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing novel triterpenoid derivatives with enhanced biological activities.
Biology: Research has shown its potential in modulating immune responses and inhibiting the growth of certain cancer cells.
Medicine: It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Industry: Its antioxidant properties make it useful in the formulation of health supplements and cosmetics.
Mechanism of Action
The mechanism of action of 12|A-Acetoxyganoderic Acid |E involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
Comparison: 12|A-Acetoxyganoderic Acid |E stands out due to its acetoxy group, which enhances its biological activity compared to other ganoderic acids. This modification improves its solubility and bioavailability, making it more effective in various applications.
Properties
Molecular Formula |
C32H44O9 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(E,4S,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
InChI Key |
BKJXUOMYUFTMPD-BQZQCQLOSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



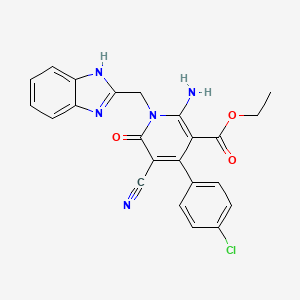
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
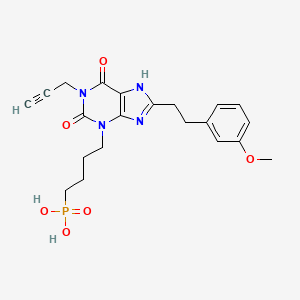


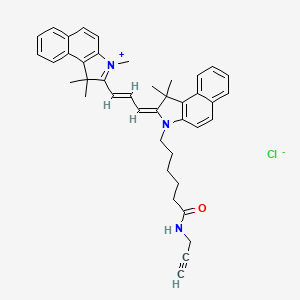
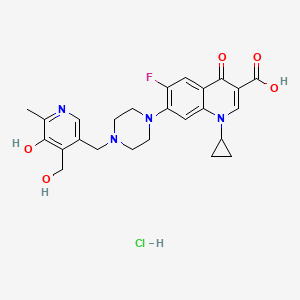
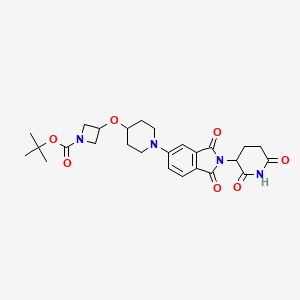
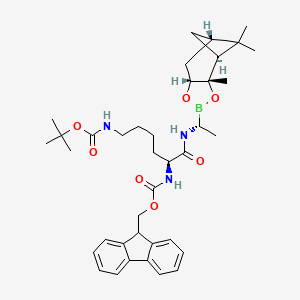
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
